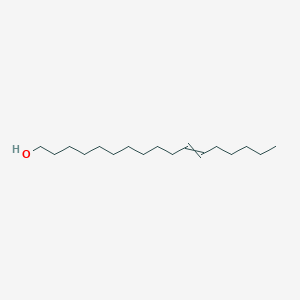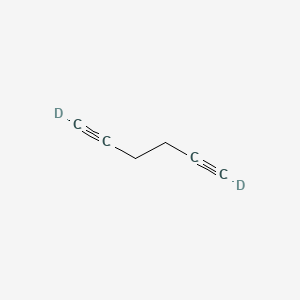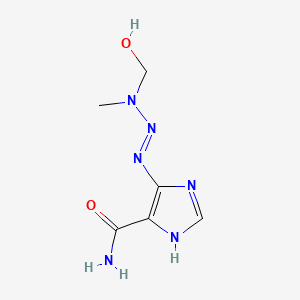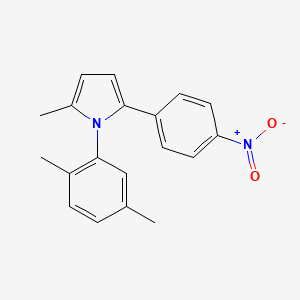
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique combination of substituents, which include dimethylphenyl and nitrophenyl groups
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,5-dimethylphenyl and 4-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: The compound’s derivatives may be explored for therapeutic applications, including the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: The compound can be used in the development of advanced materials, such as polymers, dyes, and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-aminophenyl)-1H-pyrrole: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrole: The presence of a chlorine substituent can influence the compound’s properties, such as its solubility and reactivity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrole: The methoxy group can affect the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
72772-12-4 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)-2-methyl-5-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-5-14(2)19(12-13)20-15(3)6-11-18(20)16-7-9-17(10-8-16)21(22)23/h4-12H,1-3H3 |
Clé InChI |
TUPPJDVDAIXITM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
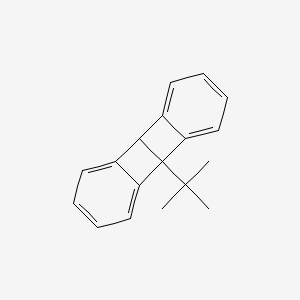
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
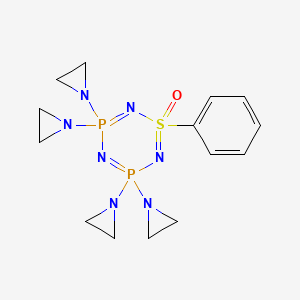
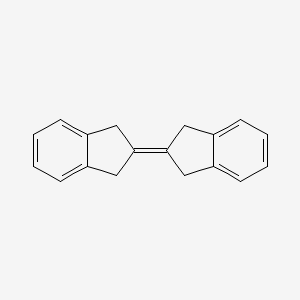
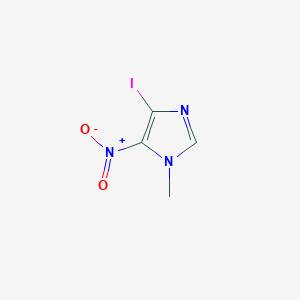
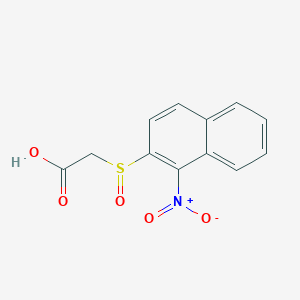
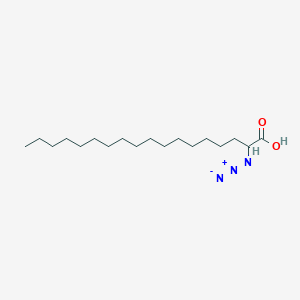

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
